3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzamide group, and a chloro substituent
Scientific Research Applications
Synthesis of New Pyridine Derivatives
The research by Patel, Agravat, and Shaikh (2011) details the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and other compounds. These derivatives demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates the potential of 3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide and related compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antihyperglycemic Agents
Nomura et al. (1999) identified a series of benzamide derivatives as potential antidiabetic agents. One of these compounds, a benzothiazol/benzoxazol derivative, was singled out as a promising candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Studies on Fluorescence and Electrophysical Properties
Fluorescence of Blue Light Emitting Derivatives
Mahadevan et al. (2014) synthesized derivatives of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones and investigated their fluorescence properties. These compounds emitted blue light in the region between 450 to 495 nm, suggesting potential uses in fluorescent applications (Mahadevan et al., 2014).
Conductive Aromatic Polyamides for Methotrexate Sensing
Abdel-Rahman et al. (2023) synthesized polyamide-conductive polymers based on different aromatic moieties, including benzamide derivatives. These were used to modify electrodes for detecting methotrexate, an anticancer drug, suggesting the applicability of benzamide derivatives in biosensing technologies (Abdel-Rahman et al., 2023).
Anticancer and Anti-Inflammatory Applications
Anticancer Evaluation of Thiazolidin-4-One Derivatives
Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Specific derivatives showed significant anticancer activity, highlighting the role of benzamide derivatives in the development of anticancer agents (Deep et al., 2016).
Anti-Inflammatory Activity of Mannich Base Derivatives
Rathi et al. (2013) studied the in-vitro anti-inflammatory activity of a series of mannich base derivatives related to benzothiazole. Their findings demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications (Rathi et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.
Pharmacokinetics
The compound’s anti-inflammatory activity suggests that it is likely absorbed and distributed to sites of inflammation where it exerts its effects .
Result of Action
The compound’s action results in a reduction of inflammation. It has been shown to have significant anti-inflammatory activity, with compounds demonstrating excellent COX-2 selectivity index (SI) values and inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes:
Properties
IUPAC Name |
3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-20-15-13(22-2)8-5-9-14(15)23-17(20)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPSCLGYUGXOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.